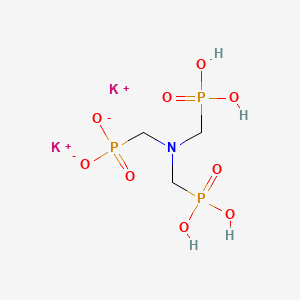
O-Acetylsalicylsalicylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Acetylsalicylsalicylamide is a chemical compound that belongs to the class of salicylamides. It is a derivative of salicylic acid and is known for its potential use as a prodrug for salicylamide, an analgesic and antipyretic agent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetylsalicylsalicylamide typically involves the acetylation of salicylamide. One common method is the reaction of salicylamide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to achieve efficient production while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions: O-Acetylsalicylsalicylamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield salicylamide and acetic acid.
Oxidation: It can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Hydrolysis: Salicylamide and acetic acid.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Various substituted salicylamide derivatives.
Aplicaciones Científicas De Investigación
O-Acetylsalicylsalicylamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying acetylation reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Explored as a prodrug for salicylamide, which has analgesic and antipyretic properties.
Mecanismo De Acción
The mechanism of action of O-Acetylsalicylsalicylamide involves its hydrolysis to release salicylamide, which then exerts its effects. Salicylamide is known to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response. This inhibition is achieved through the acetylation of the cyclooxygenase (COX) enzyme, leading to reduced production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
O-Acetylsalicylamide: Another acetylated derivative of salicylamide.
O-Glutarylsalicylamide: A derivative with a glutaryl group instead of an acetyl group.
Comparison: O-Acetylsalicylsalicylamide is unique due to its specific acetylation pattern, which influences its hydrolysis rate and biological activity. Compared to O-Acetylsalicylamide, it has a more complex structure, potentially leading to different pharmacokinetic properties. O-Glutarylsalicylamide, on the other hand, has different chemical properties due to the presence of the glutaryl group, which may affect its solubility and reactivity .
Propiedades
Número CAS |
6034-63-5 |
|---|---|
Fórmula molecular |
C16H15NO6 |
Peso molecular |
317.29 g/mol |
Nombre IUPAC |
(2-carbamoylphenyl) acetate;2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H9NO3.C7H6O3/c1-6(11)13-8-5-3-2-4-7(8)9(10)12;8-6-4-2-1-3-5(6)7(9)10/h2-5H,1H3,(H2,10,12);1-4,8H,(H,9,10) |
Clave InChI |
AUIDSEAJRPFDDH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC=C1C(=O)N.C1=CC=C(C(=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




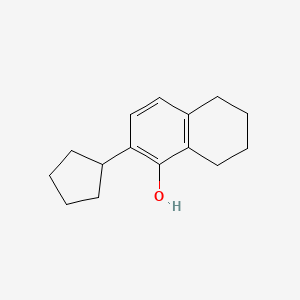
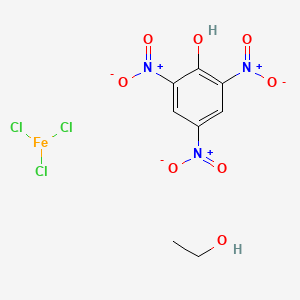
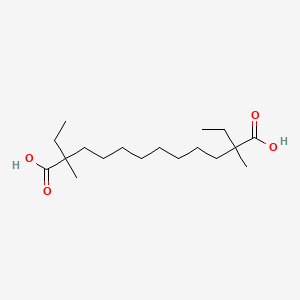
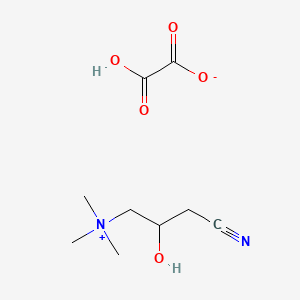

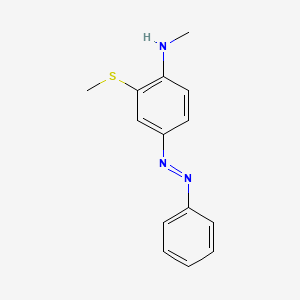



![Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate](/img/structure/B12676667.png)
